An In-depth Technical Guide to the Structure and Utility of Z-D-Lys(Fmoc)-OH
An In-depth Technical Guide to the Structure and Utility of Z-D-Lys(Fmoc)-OH
Abstract: This guide provides a comprehensive technical overview of Nα-benzyloxycarbonyl-Nε-(9-fluorenylmethoxycarbonyl)-D-lysine, abbreviated as Z-D-Lys(Fmoc)-OH. This specialized amino acid derivative is a cornerstone in advanced peptide synthesis, enabling the construction of complex, non-linear, and site-specifically modified peptides. The core utility of this molecule lies in the orthogonal stability of its two distinct amine-protecting groups—the Z and Fmoc moieties. We will dissect its chemical structure, elucidate the principle of orthogonal protection that governs its reactivity, detail its strategic applications in synthetic workflows, and provide essential data on its properties and handling. This document is intended for researchers, chemists, and professionals in drug development who require a sophisticated understanding of advanced building blocks for peptide and protein engineering.
Core Chemical Identity and Physicochemical Properties
Z-D-Lys(Fmoc)-OH is a derivative of the D-enantiomer of lysine, where the alpha-amino (Nα) and epsilon-amino (Nε) groups are masked with chemically distinct protecting groups. This dual protection is fundamental to its application in multi-step, site-selective chemical manipulations.
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IUPAC Name: (2R)-2-{[(benzyloxy)carbonyl]amino}-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid.[1]
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Common Synonyms: Nα-Z-Nε-Fmoc-D-lysine, Cbz-D-Lys(Fmoc)-OH
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Molecular Formula: C₂₉H₃₀N₂O₆.[1]
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Stereochemistry: The designation 'D' indicates that the stereocenter at the alpha-carbon has the (R) configuration.
The structure consists of three key components:
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D-Lysine Backbone: A six-carbon amino acid chain with a carboxylic acid terminus and two amino groups.
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Nα-Z (Benzyloxycarbonyl) Group: This group protects the alpha-amino function, the site of peptide bond formation in the main chain. It is notably stable to the basic conditions used in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
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Nε-Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This group protects the side-chain amino function. Its lability to mild bases like piperidine makes it the reactive handle for side-chain modifications within an Fmoc-SPPS workflow.
Physicochemical Data Summary
The following table summarizes the key computed properties of Z-D-Lys(Fmoc)-OH.
| Property | Value | Source |
| Molecular Weight | 502.6 g/mol | [1] |
| Exact Mass | 502.21038668 Da | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 6 | [1] |
| Rotatable Bonds | 13 | [1] |
| Topological Polar Surface Area | 114 Ų | [1] |
| XLogP3 | 5 | [1] |
The Principle of Orthogonal Protection
The paramount feature of Z-D-Lys(Fmoc)-OH is the orthogonality of its protecting groups. In synthetic chemistry, orthogonality refers to the ability to remove one class of protecting groups in the presence of another without affecting the second group. This principle allows for precise, stepwise chemical modifications at different locations within the same molecule.
The deprotection conditions for the Z and Fmoc groups are mutually exclusive:
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Fmoc Group Removal: The Fmoc group is labile to secondary amines. In SPPS, it is routinely cleaved using a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF).[2][3] This reaction is rapid, typically completing within minutes at room temperature, and leaves acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Z) protecting groups intact.
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Z Group Removal: The Z group is highly stable to the basic conditions used for Fmoc removal. It is typically cleaved under reductive conditions via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst) or by treatment with strong acids such as hydrogen bromide (HBr) in acetic acid.
This differential stability is the cornerstone of its utility, enabling chemists to "unmask" either the Nα or Nε amine at will to perform subsequent chemical reactions.
Strategic Applications in Synthesis
The unique structure of Z-D-Lys(Fmoc)-OH opens avenues for creating highly complex biomolecules that are inaccessible with standard linear synthesis techniques.
Synthesis of Branched and Dendrimeric Peptides
Branched peptides, which are crucial for developing multi-antigenic vaccines, drug delivery vehicles, and multivalent ligands, are a primary application.[4] The lysine side chain serves as an anchor point for a secondary peptide chain.
Experimental Workflow: Branched Peptide Synthesis
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Main Chain Elongation: The peptide's main chain is assembled on a solid support using a standard synthesis strategy (e.g., Boc-SPPS). Z-D-Lys(Fmoc)-OH is incorporated at the desired branching point. The Nα-Z group acts as the temporary protecting group for this main chain elongation.
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Selective Side-Chain Deprotection: Once the main chain is complete, the resin-bound peptide is treated with 20% piperidine in DMF. This selectively removes the Fmoc group from the lysine side chain, exposing a free ε-amino group while the main chain remains fully protected.
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Branch Synthesis: A second peptide chain is synthesized, starting from the newly exposed ε-amino group, using standard Fmoc-SPPS cycles.
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Final Cleavage and Global Deprotection: Upon completion of the branch synthesis, the entire branched peptide is cleaved from the resin, and all remaining protecting groups (including the Nα-Z group) are removed simultaneously, typically using a strong acid cocktail (e.g., HF or TFMSA for Boc-SPPS) or via hydrogenolysis for the Z group followed by acid cleavage from the resin.
Site-Specific Labeling and Conjugation
Z-D-Lys(Fmoc)-OH is an invaluable tool for introducing probes, labels (e.g., fluorophores, biotin), or cytotoxic drugs at a specific internal position of a peptide. The workflow is similar to that for branched peptides, but instead of synthesizing a second peptide chain, a single molecule of interest is conjugated to the deprotected ε-amino group of the lysine side chain. This method ensures a homogenous product with a well-defined attachment site, which is critical for reliable biological assays and targeted drug delivery.
Analytical Characterization
Confirmation of the structure and purity of Z-D-Lys(Fmoc)-OH relies on standard analytical techniques.
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Nuclear Magnetic Resonance (¹H NMR): While specific spectra are not always available in public databases, the proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the Z and Fmoc groups (typically in the range of 7.2-7.8 ppm), alongside signals for the aliphatic protons of the lysine backbone.[5]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition, matching the expected exact mass of 502.210 Da.
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of the compound, which is typically ≥98% for synthetic applications.
Synthesis and Safe Handling
General Synthetic Outline
The synthesis of Z-D-Lys(Fmoc)-OH requires a multi-step protection strategy starting from D-lysine. A plausible, though simplified, route involves:
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Protection of the α-amino group of D-lysine with a benzyl chloroformate reagent to install the Z group.
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Subsequent reaction of the resulting Z-D-Lys-OH with an activated Fmoc derivative (e.g., Fmoc-OSu or Fmoc-Cl) under basic conditions to selectively acylate the ε-amino group.
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Purification via crystallization or chromatography to yield the final product.
The specific conditions and order of steps are critical to avoid side reactions and ensure high purity.
Handling and Storage Protocols
As a laboratory chemical, Z-D-Lys(Fmoc)-OH should be handled in accordance with good industrial hygiene and safety practices.[6]
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Personal Protective Equipment (PPE): Use of safety glasses, gloves, and a lab coat is mandatory. Operations that may generate dust should be performed in a fume hood or well-ventilated area.[6]
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Storage Conditions: The compound should be stored in a cool, dry place, typically at 2-8°C.[5] It should be kept in a tightly sealed container, protected from light and moisture to prevent degradation.
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Safety Profile: The compound is not classified as hazardous. However, as with all fine chemicals, direct contact with skin and eyes should be avoided, and dust inhalation should be prevented.
Conclusion
Z-D-Lys(Fmoc)-OH represents a sophisticated and powerful building block for modern peptide chemistry. Its utility is defined by the elegant principle of orthogonal protection, which provides chemists with precise control over site-specific modifications. By enabling the construction of branched peptides, dendrimers, and specifically labeled conjugates, this reagent is indispensable for advancing research in drug delivery, immunology, and diagnostics. A thorough understanding of its structure and reactivity is essential for any scientist aiming to push the boundaries of peptide design and synthesis.
References
- BenchChem. (2025). Application Notes and Protocols for the Incorporation of Fmoc-Lys(Fmoc)-OH in Peptide Synthesis.
- BenchChem. (2025). A Head-to-Head Comparison: Boc-D-Lys-OH vs. Fmoc-D-Lys-OH in Peptide Synthesis.
- Aapptec Peptides. Boc-D-Lys(Fmoc)-OH [115186-31-7].
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National Center for Biotechnology Information. (n.d.). Z-D-Lys(Fmoc)-OH. PubChem Compound Database. Available at: [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Fmoc-Lys(Dde)-OH in Modern Peptide Synthesis.
- BenchChem. (2025). An In-depth Technical Guide to Fmoc-Lys(Fmoc)-OH: Properties and Applications.
- CEM Corporation. (2020). Safety Data Sheet Fmoc-Lys(Fmoc)-OH.
